2-Acetyl-1-furfurylpyrrole
Overview
Description
2-Acetyl-1-furfurylpyrrole (2-AFP) is a naturally occurring compound found in various foods, including coffee, bread, and cooked meat. It is responsible for the aroma and flavor of these foods. 2-AFP has been a subject of scientific research due to its potential applications in various fields, including food science, medicine, and agriculture.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques: The synthesis of 2-acetylpyrrole derivatives involves selective and high-yield conversion of 2-substituted products into 3-substituted products, as shown in the study of 1-pentafluorophenyl-1H-pyrrole derivatives. This process is facilitated by the use of trifluoromethanesulfonic acid, leading to a general synthesis method for 3-acylpyrroles (Hrnčariková & Végh, 2003).
Chemical Properties and Stability
- Thermodynamic Stability: A study comparing 2-acetyl-1-methylpyrrole and its isomers revealed significant insights into their thermodynamic stability. The research demonstrated that 2-acetyl-1-methylpyrrole is more stable than its 3-isomer, providing a deeper understanding of the stability and reactivity of such compounds (Ribeiro da Silva & Santos, 2010).
Antioxidative Properties
- Antioxidant Activity: 2-Acetylpyrrole derivatives, including 2-acetyl-1-furfurylpyrrole, have shown remarkable antioxidative activity. This was evident in their ability to inhibit hexanal oxidation significantly, suggesting their potential application as antioxidants in various fields (Yanagimoto et al., 2002).
Antimicrobial Applications
- Antimicrobial Activity: The synthesis of pyrrolidine derivatives, which are structurally related to 2-acetyl-1-furfurylpyrrole, has shown promising results in antimicrobial applications. These compounds, including 1-acetyl-2-benzylpyrrolidine derivatives, have demonstrated potent antimicrobial properties (Sreekanth & Jha, 2020).
Catalytic Reactions
- Catalysis in Chemical Reactions: In the context of catalytic reactions, the acetylation process, including the use of acetyl groups, plays a crucial role. This is demonstrated in studies involving Pd(II)-mediated reactions, where the acetylation of specific compounds has been observed as a side reaction, indicating its significance in catalytic processes (Liao et al., 2005).
Green Chemistry and Bioenergy
- Role in Green Chemistry: The production of furfural, a chemical related to 2-acetyl-1-furfurylpyrrole, has been studied extensively in the context of green chemistry. This research highlights the importance of heterogeneously catalyzed processes in producing furfural and related compounds, contributing to more sustainable and environmentally friendly chemical processes (Karinen et al., 2011).
properties
CAS RN |
13678-73-4 |
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Product Name |
2-Acetyl-1-furfurylpyrrole |
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI Key |
AYCBWOMKZDMMQR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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